1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
The synthesis of 1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step synthetic routes. One common method includes the reaction of phenethylamine with an isocyanate derivative to form the urea linkage. The pyridinyl and pyrazinyl groups are introduced through subsequent reactions involving appropriate pyridine and pyrazine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or modified derivatives of the original compound .
Scientific Research Applications
1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects . The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research[9][9].
Comparison with Similar Compounds
1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(23-10-8-15-5-2-1-3-6-15)24-14-17-18(22-12-11-21-17)16-7-4-9-20-13-16/h1-7,9,11-13H,8,10,14H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHULKWLBSAUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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